N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide
Description
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and linked to a 3,5-dimethylbenzamide moiety via an ethyl chain. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in antimicrobial and enzyme inhibition studies. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 3,5-dimethylbenzamide moiety may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c1-13-9-14(2)11-16(10-13)20(27)23-8-7-18-12-28-21-24-19(25-26(18)21)15-3-5-17(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJHLDCFKWTBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the dimethylbenzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole possess potent anticancer properties. For example:
- Mechanism of Action : The compound induces apoptosis in cancer cells and causes cell cycle arrest. It has shown efficacy against various cancer cell lines including MCF-7 (breast cancer) and Caco-2 (colorectal cancer) with IC50 values indicating strong anti-proliferative effects.
Antimicrobial Properties
The compound has displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MICs) : Reported MICs range from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.
Antifungal Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives are noted for their antifungal properties:
- Recent studies emphasize their effectiveness against resistant fungal strains, showcasing their potential in treating fungal infections.
Structure-Activity Relationship (SAR)
The biological activity of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is influenced by several factors:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine enhances lipophilicity and biological interaction.
- Heterocyclic Framework : The thiazole and triazole rings contribute to the compound's ability to interact with various biological targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study published in PubMed evaluated similar thiazolo derivatives for their anti-proliferative activity against breast and colorectal cancer cell lines. The findings indicated significant inhibition rates and highlighted the potential for further development into therapeutic agents .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 3.96 ± 0.21 | Apoptosis induction |
| Study B | Caco-2 | 5.87 ± 0.37 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Thiazolo-triazole vs. Triazine Derivatives
Compounds like those in (e.g., ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives) replace the thiazolo-triazole core with triazine rings. These triazine derivatives exhibit distinct electronic properties due to the electron-deficient nature of the triazine ring, which may reduce metabolic stability compared to the thiazolo-triazole system. For example, triazine-based compounds in show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas thiazolo-triazole derivatives often demonstrate enhanced potency due to improved π-π stacking interactions in enzyme binding .
Thione vs. Thiol Tautomerism
highlights 1,2,4-triazole derivatives (e.g., compounds [7–9]) that exist in equilibrium between thione and thiol tautomers. This tautomeric stability contrasts with triazole-thiols, which may exhibit reactivity toward electrophilic agents.
Substituent Effects
Halogenated Aromatic Groups
Amide Side Chains
- 3,5-Dimethylbenzamide (Target Compound): The methyl groups at positions 3 and 5 on the benzamide moiety likely enhance steric shielding, protecting the amide bond from hydrolysis.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis methods, and its various biological activities supported by recent research findings.
Structural Characteristics
- Chemical Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities. The presence of a 4-chlorophenyl group enhances its reactivity and potential therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Thiazole Ring : Using appropriate starting materials and reagents under controlled conditions.
- Coupling Reactions : Linking the thiazole derivative with the ethyl and benzamide functional groups.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Antimicrobial Activity
Compounds containing thiazolo[3,2-b][1,2,4]triazole structures have shown significant antimicrobial properties. Research indicates that derivatives of this structure can inhibit the growth of various bacterial and fungal strains. For instance:
- Antibacterial Effects : Studies have demonstrated that compounds similar to this compound exhibit activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research has shown that derivatives can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.84 | COX-2 |
| Indomethacin | 18.59 | COX-1 |
This data suggests that the compound may serve as a potent anti-inflammatory agent .
Anticancer Activity
Preliminary studies indicate that thiazolo[3,2-b][1,2,4]triazole derivatives possess anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation .
Case Studies and Research Findings
Recent research highlights the importance of structural modifications in enhancing biological activity:
- Case Study 1 : A derivative with a similar thiazole structure demonstrated significant cytotoxicity against A-431 cancer cells with an IC50 value less than that of doxorubicin .
- Case Study 2 : Compounds derived from thiazolo[3,2-b][1,2,4]triazole were screened for their ability to inhibit COX enzymes and showed promising results in reducing inflammation markers in animal models .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide?
The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions. For example:
- Step 1 : Formation of the thiazole core via cyclocondensation of thiourea derivatives with α-haloketones (common in thiazolo[3,2-b][1,2,4]triazole systems) .
- Step 2 : Introduction of the 4-chlorophenyl group through nucleophilic substitution or coupling reactions. highlights analogous methods using substituted benzaldehydes in triazole synthesis, where refluxing with acetic acid in ethanol achieves functionalization .
- Step 3 : Amide coupling to attach the 3,5-dimethylbenzamide moiety. A method similar to ’s benzamide synthesis involves reacting an amine intermediate (e.g., 2-aminoethyl-thiazolo-triazole) with 3,5-dimethylbenzoyl chloride in pyridine .
Key Considerations : Optimize reaction time and solvent polarity to avoid side products like over-alkylation.
How can structural characterization be performed for this compound?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks based on substituent-induced deshielding. For example, the thiazole proton typically appears at δ 7.2–8.0 ppm, while aromatic protons in the benzamide group resonate at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolve intermolecular interactions, such as hydrogen bonds (e.g., N–H···N or C–H···O) critical for crystal packing, as seen in ’s analysis of similar benzamide derivatives .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) with expected [M+H]<sup>+</sup> ion matching the molecular formula.
What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols in for triazolothiadiazoles .
- Enzyme Inhibition : Screen against targets like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging ’s findings on amide derivatives disrupting enzyme function .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing results to structurally related compounds in .
Advanced Research Questions
How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?
- Docking Studies : Model interactions with biological targets (e.g., PFOR) using software like AutoDock Vina. ’s identification of amide anions as enzyme inhibitors provides a starting hypothesis .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For instance, the electron-withdrawing 4-chlorophenyl group may enhance binding affinity compared to methoxy analogs .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results.
How to resolve contradictions in reported biological activity data for thiazolo-triazole derivatives?
- Meta-Analysis : Compare datasets across studies (e.g., vs. 20) to identify confounding variables like assay conditions (e.g., pH, serum content) .
- Dose-Response Reevaluation : Test the compound at varying concentrations (1 nM–100 µM) to rule out non-specific effects at high doses.
- Target Specificity Profiling : Use kinase panels or proteome-wide screens to distinguish selective vs. promiscuous inhibitors.
What environmental fate studies are applicable to this compound?
- Degradation Kinetics : Perform hydrolysis/photolysis experiments under controlled conditions (pH 7–9, UV light) to track half-life, referencing ’s framework for abiotic transformations .
- Ecotoxicology : Assess effects on Daphnia magna or algae growth inhibition, aligning with OECD Test Guidelines.
- Bioaccumulation Potential : Calculate logP (estimated ~3.5 via ChemDraw) to predict lipid membrane permeability and environmental persistence.
How to design a robust structure-based optimization strategy?
- Fragment Replacement : Substitute the 3,5-dimethylbenzamide group with bioisosteres (e.g., 3,5-difluorophenyl) to enhance metabolic stability .
- Scaffold Hopping : Replace the thiazolo-triazole core with triazolothiadiazoles (as in ) while retaining key pharmacophores .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, guided by ’s synthesis of prodrug-like derivatives .
What analytical challenges arise in quantifying this compound in biological matrices?
- Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma, optimizing recovery rates via pH adjustment.
- LC-MS/MS : Develop a method with a C18 column (2.6 µm, 100 Å) and mobile phase of 0.1% formic acid/acetonitrile. Monitor transitions like m/z 469 → 352 (collision energy: 25 eV).
- Matrix Effects : Validate using post-column infusion to assess ion suppression/enhancement, as per ’s protocols for benzamide quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
